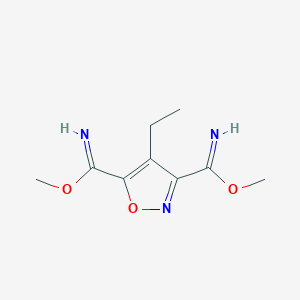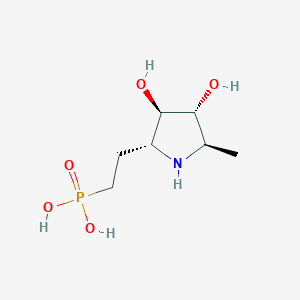
(R)-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its biological activity and ability to interact with various molecular targets . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine precursor with a cyanating agent. One common method involves the use of methyl 2-pyrrolidinone as a starting material, which undergoes a series of reactions including methylation and cyanation . The reaction conditions often require the use of catalysts such as Raney nickel and solvents like 1-propanol under high temperature .
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The continuous flow system typically involves the use of a packed column with a catalyst and a solvent, allowing for efficient and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the presence of functional groups. It can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate include:
- 1-Cyano-2-methylpyrrolidine
- 2-Pyrrolidinone, 1-methyl-
- N-Methyl-2-pyrrolidone
Uniqueness
What sets ®-Methyl 2-cyano-1-methylpyrrolidine-2-carboxylate apart from these similar compounds is its specific chiral configuration and the presence of both cyano and ester functional groups. These features contribute to its unique reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
methyl (2R)-2-cyano-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-10-5-3-4-8(10,6-9)7(11)12-2/h3-5H2,1-2H3/t8-/m1/s1 |
Clé InChI |
DXSOACZRVREKMX-MRVPVSSYSA-N |
SMILES isomérique |
CN1CCC[C@@]1(C#N)C(=O)OC |
SMILES canonique |
CN1CCCC1(C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


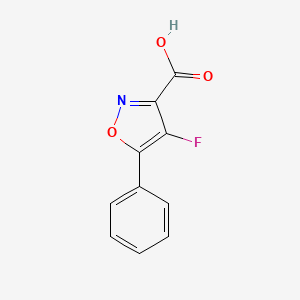
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
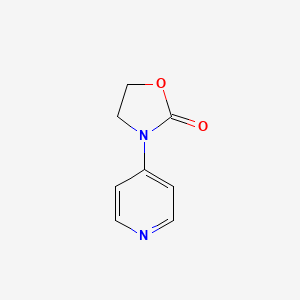
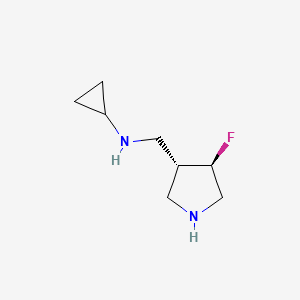
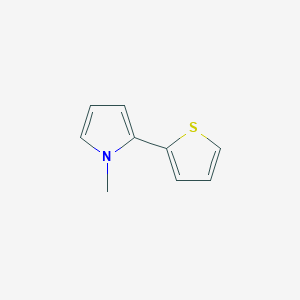
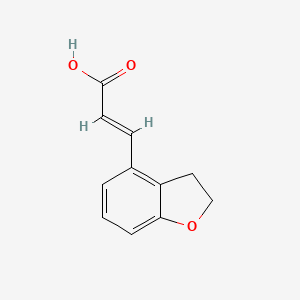
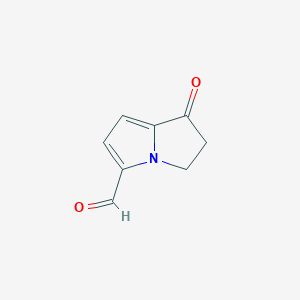
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)

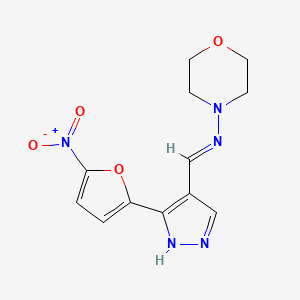
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
